molecular formula C11H6F4N2O2 B6385969 MFCD18316650 CAS No. 1261980-08-8

MFCD18316650

Cat. No.: B6385969
CAS No.: 1261980-08-8
M. Wt: 274.17 g/mol
InChI Key: WTOPVDRTXDHPEC-UHFFFAOYSA-N
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Description

The compound “MFCD18316650” is known chemically as 5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidine-2,4-diol This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidine-2,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-(trifluoromethyl)aniline and pyrimidine-2,4-dione.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the aromatic ring, such as reducing the fluorine atoms to hydrogen.

    Substitution: The compound is amenable to nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced compounds with fewer fluorine atoms.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

  • It has potential applications in the study of enzyme inhibition and receptor binding due to its unique structural features.

Medicine:

  • The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidine-2,4-diol exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

  • 5-(2-Fluorophenyl)pyrimidine-2,4-diol
  • 5-(3-Trifluoromethylphenyl)pyrimidine-2,4-diol
  • 5-(2-Chloro-3-(trifluoromethyl)phenyl)pyrimidine-2,4-diol

Uniqueness:

  • The combination of fluorine and trifluoromethyl groups in 5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidine-2,4-diol imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability. These features distinguish it from other similar compounds and enhance its potential in various applications.

Properties

IUPAC Name

5-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N2O2/c12-8-5(2-1-3-7(8)11(13,14)15)6-4-16-10(19)17-9(6)18/h1-4H,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOPVDRTXDHPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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